Superior ER Binding Affinity vs. Tamoxifen
In a direct binding affinity study, trioxifene demonstrated an affinity for the estradiol receptor 1.7 times greater than that of estradiol itself, while tamoxifen had a relative binding affinity of only 0.18 compared to trioxifene [1]. This indicates trioxifene is a more potent ligand for the receptor.
| Evidence Dimension | Relative binding affinity to estrogen receptor |
|---|---|
| Target Compound Data | Binding affinity exceeds estradiol by a factor of 1.7 |
| Comparator Or Baseline | Tamoxifen (relative affinity of 0.18 compared to trioxifene) |
| Quantified Difference | Trioxifene has >9x the binding affinity of tamoxifen (1.7 / 0.18 ≈ 9.4-fold difference relative to trioxifene) |
| Conditions | In vitro and in vivo binding assay for estradiol receptors |
Why This Matters
Higher receptor affinity can translate to enhanced target engagement and potentially greater potency in estrogen-dependent models, which is a critical parameter for selecting a tool compound.
- [1] NCATS Inxight Drugs. (n.d.). TRIOXIFENE. Retrieved [Date Retrieved], from https://inxight.ncats.io/drug/R0130F043H View Source
